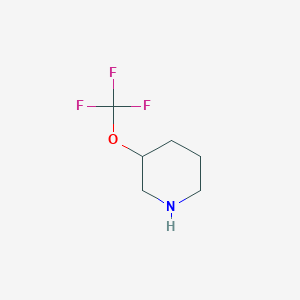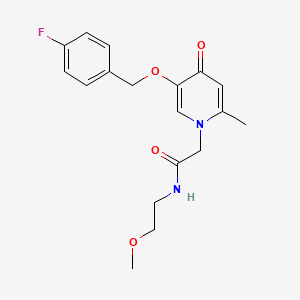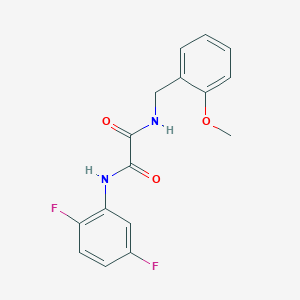![molecular formula C17H20N6O2 B2827669 N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021025-74-0](/img/structure/B2827669.png)
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about contains several important components: a piperidine ring, a pyrazolo[3,4-d]pyrimidine ring, and a furan ring . Piperidine is an essential heterocyclic system used in the production of drugs . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms, which is an integral part of DNA and RNA . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings. The piperidine ring is a six-membered ring with one nitrogen atom . The pyrazolo[3,4-d]pyrimidine is a fused ring system with four nitrogen atoms . The furan ring is a five-membered ring with one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, heterocyclic compounds like pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, heterocyclic compounds like pyrimidines are much weaker bases than pyridine and are soluble in water .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide, and compounds with similar structures, have been extensively studied for their metabolic pathways and pharmacokinetics. One study explored the metabolic fate of irinotecan (CPT-11), which shares a similar piperidinyl structure, finding that its active metabolite SN-38 undergoes glucuronidation, affecting its therapeutic index and toxicity profile (Gupta et al., 1994). Another compound, SB-649868, an orexin receptor antagonist with a similar piperidinyl moiety, showed extensive metabolism with principal circulating components in plasma, suggesting significant bioactive potential (Renzulli et al., 2011).
Diagnostic Imaging Applications
Compounds structurally related to this compound have also been utilized in diagnostic imaging. Specifically, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been used in sigma receptor scintigraphy for visualizing primary breast tumors, capitalizing on the overexpression of sigma receptors in cancer cells (Caveliers et al., 2002).
Pharmacodynamics and Drug Interaction
The pharmacodynamics and interactions of similar compounds have been a subject of study, elucidating the complex interplay between different drug transporters and metabolic pathways. For instance, INCB039110, a JAK inhibitor, showed interactions with multiple transporters affecting creatinine uptake and efflux, underlining the compound's potential systemic impact (Zhang et al., 2015).
Receptor Binding and Potential Therapeutic Applications
Compounds with the piperidinyl structure have been explored for their receptor-binding properties and potential therapeutic applications. The orexin receptor antagonist SB-649868, for instance, showed promise in insomnia treatment due to its receptor-binding characteristics (Renzulli et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds with a piperidine moiety have been found to exhibit significant pharmacological activity . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
Compounds with similar structures have been found to exhibit anti-inflammatory properties . They showed the highest IC50 values for COX-1 inhibition . This suggests that the compound might interact with its targets, leading to changes in their function and potentially resulting in anti-inflammatory effects.
Biochemical Pathways
Based on the potential anti-inflammatory effects, it can be inferred that the compound might affect pathways related to inflammation and immune response .
Pharmacokinetics
The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .
Result of Action
Similar compounds have shown substantial antiviral activity and anti-inflammatory properties .
Action Environment
The design and development of new drugs with potential antimicrobial activity are needed, and the best practice to develop new molecules is the modification of the structure of the existing drug molecules .
Zukünftige Richtungen
The future research directions would likely involve further exploration of the biological activities of this compound and its potential uses as a therapeutic agent. This could include testing its activity against various diseases and optimizing its structure for improved activity and reduced side effects .
Eigenschaften
IUPAC Name |
N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-17(14-5-4-10-25-14)18-6-9-23-16-13(11-21-23)15(19-12-20-16)22-7-2-1-3-8-22/h4-5,10-12H,1-3,6-9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWVBLCWTKJTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)
![N-[(oxolan-2-yl)methyl]-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide](/img/structure/B2827588.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2827593.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2827594.png)
![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827605.png)

![6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2827608.png)
